molecular formula C15H14O3 B1670988 (3R)-Dunnione, (rel)- CAS No. 33404-57-8

(3R)-Dunnione, (rel)-

Cat. No.: B1670988
CAS No.: 33404-57-8
M. Wt: 242.27 g/mol
InChI Key: WGENOABUKBFVAA-MRVPVSSYSA-N
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Description

Dunnione is a natural naphthoquinone originally isolated from the plant Streptocarpus dunnii Mast and is recognized for its role as a substrate for the cytosolic flavoprotein NAD(P)H:quinone oxidoreductase 1 (NQO1) . Its primary research value lies in its ability to significantly increase the intracellular ratio of NAD+ to NADH via NQO1-mediated oxidation of NADH . This modulation of NAD+ metabolism positions Dunnione as a critical research tool for investigating cellular energy stress, oxidative stress responses, and NAD+-dependent signaling pathways. Mechanistic studies have shown that Dunnione exerts its effects by influencing key NAD+-consuming enzymes. The increase in NAD+ availability can activate Sirtuin 1 (SIRT1), a key deacetylase involved in cell defense and metabolism, while potentially suppressing the overactivation of poly (ADP-ribose) polymerase (PARP-1), which is implicated in cellular stress responses . This mechanism underpins its observed research applications in various models. Preclinical studies highlight its potential in investigating protection against cisplatin-induced ototoxicity and tissue injury , as well as in ameliorating psoriasis-like dermatitis by modulating the IL-23/Th17 axis . The compound's initial characterization also noted broad-spectrum antifungal activity . This product is supplied for chemical and biological research applications, including in vitro cell culture studies and in vivo experimental models. Researchers can use Dunnione to probe the complex roles of NAD+ in conditions ranging from metabolic syndromes to inflammatory diseases and drug-induced toxicities.

Properties

CAS No.

33404-57-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2R)-2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1

InChI Key

WGENOABUKBFVAA-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C

Appearance

Solid powder

Other CAS No.

33404-57-8
87402-65-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dunnione;  dl-Dunnione;  (+/-)-Dunnione

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dunnione can be synthesized through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods: Industrial production of Dunnione often involves the extraction from natural sources, such as the leaves of Didymocarpus pedicellata . The extraction process includes solvent extraction followed by purification steps like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Dunnione undergoes various chemical reactions, including:

    Oxidation: Dunnione can be further oxidized to form more complex quinones.

    Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Higher quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinones.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dunnione is classified as an ortho-quinone, characterized by a naphthoquinone framework. Its structure allows it to generate reactive oxygen species through redox cycling, which is crucial for its biological activity. Initial studies suggest that dunnione possesses anti-inflammatory , antitumor , and antimicrobial properties, although further research is necessary to elucidate its precise mechanisms of action .

Anti-inflammatory Properties

Dunnione has been shown to modulate the NAD+/NADH ratio, which plays a significant role in inflammatory processes. A study demonstrated that dunnione could ameliorate imiquimod-induced psoriasis-like skin inflammation in mice by decreasing inflammatory cytokines such as IL-17, IL-22, and IL-23 . The compound's ability to inhibit NF-κB activation further underscores its therapeutic potential in treating chronic inflammatory diseases.

Antitumor Activity

Research indicates that dunnione exhibits antitumor effects by inducing apoptosis in cancer cells. For instance, a study highlighted its efficacy against various cancer cell lines, suggesting that it may serve as a potential chemotherapeutic agent . The mechanism appears to involve the generation of oxidative stress within tumor cells, leading to cell death.

Neuroprotective Effects

Dunnione has also been investigated for its neuroprotective properties. In models of traumatic brain injury, it was found to reduce oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative conditions .

Allelopathic Effects

Dunnione acts as an allelochemical, protecting plants from fungal pathogens. Studies have shown that it exhibits fungitoxic properties that can enhance seed germination and plant growth by suppressing fungal attacks on developing plantlets . This application is particularly valuable in sustainable agriculture practices.

Growth Promotion

Research indicates that dunnione can stimulate seed germination and improve plant resilience under stress conditions. Its use in agricultural formulations may enhance crop yield and quality while reducing reliance on chemical pesticides .

Case Studies

StudyFocusFindings
Hwang et al., 2009Anti-inflammatory effectsDunnione reduced inflammation markers in psoriasis models .
Lee et al., 2012Antitumor activityDemonstrated apoptosis induction in cancer cell lines .
Park et al., 2011NeuroprotectionAmeliorated brain injury effects through oxidative stress reduction .
Jo et al., 2013Allelopathic propertiesEnhanced seed germination and growth under fungal attack .

Mechanism of Action

Dunnione exerts its effects primarily through redox cycling. It can undergo one-electron reduction to form semiquinone radicals, which can further react with molecular oxygen to produce reactive oxygen species. These reactive oxygen species can cause oxidative stress in cells, leading to various biological effects . The molecular targets include quinone-reductases and other redox-active enzymes.

Comparison with Similar Compounds

α-Dunnione (CS-3)

  • Structure : Similar to dunnione but with an additional naphthalene moiety.
  • Mechanism: Inhibits tumor cell respiration by disrupting electron transport between NADH and ubiquinone. However, it exhibits poor selectivity between cancerous and normal cells due to its lipophilic alkyl substituents .
  • Activity : Shows cytotoxicity against breast and pancreatic cancer cell lines but lacks specificity .

6,7-Dimethoxydunnione

  • Structure : Methoxy groups at C-6 and C-7 positions.
  • Mechanism : Topoisomerase-I-mediated DNA cleavage.
  • Activity: Potent cytotoxicity against prostate (PC3), melanoma (SKMEL 103), and cervical (HeLa) cancer cells (IC₅₀ = 4.47–26.2 µM) but inactive against 3T3 fibroblasts (IC₅₀ > 100 µM), indicating tumor selectivity .

Dinaphtho[1,2-b:2',3'-d]furan-7,12-dione (A5)

  • Structure : Expanded aromatic system compared to dunnione.
  • Mechanism : Induces DNA damage via topoisomerase-I inhibition.
  • Activity : Higher anticancer specificity but lower potency than dunnione derivatives .

Functional Analogues

Chloroquine (Antimalarial)

  • Comparison :
    • Dunnione derivatives (e.g., Compound 1) showed moderate in vivo antimalarial activity at 50 mg/kg in Plasmodium berghei-infected mice, reducing parasitemia but requiring 5× higher doses than chloroquine (10 mg/kg) for similar effects .
    • IC₅₀ : Best dunnione derivative = 0.58 µM in vitro; chloroquine typically < 0.1 µM .

Menadione (NQO1 Substrate)

  • Comparison :
    • Both generate ROS via NQO1-mediated redox cycling. However, dunnione uniquely enhances NAD⁺ levels, protecting against cisplatin-induced intestinal damage and imiquimod (IMQ)-induced psoriasis, whereas menadione lacks these cytoprotective effects .

Key Research Findings and Data Tables

Anticancer Activity

Compound Cell Line IC₅₀ (µM) Selectivity (Cancer vs. Normal) Mechanism Reference
(±)-Dunnione A549 (lung) 6.1 Moderate ROS generation via NQO1
6,7-Dimethoxydunnione PC3 (prostate) 4.47 High (IC₅₀ > 100 µM in 3T3) Topoisomerase-I inhibition
α-Dunnione MCF-7 (breast) 8.2 Low Electron transport disruption

Anti-inflammatory Effects in Psoriasis

Parameter Dunnione + IMQ IMQ Alone Mechanism Reference
IL-17A mRNA ↓ 60% ↑ 300% SIRT1/NF-κB pathway modulation
NAD⁺ Levels ↑ 80% ↓ 50% Inhibition of PARP-1 overactivation
Skin Thickness ↓ 40% ↑ 200% NQO1-dependent ROS reduction

Critical Analysis and Limitations

Selectivity Issues: α-Dunnione and analogues exhibit cytotoxicity against normal cells, highlighting the need for structural optimization (e.g., C-5 hydroxy group in A4 improves specificity) .

NQO1 Dependency : Dunnione’s anti-inflammatory effects are abolished in NQO1⁻/⁻ mice, restricting its utility in NQO1-deficient pathologies .

Biological Activity

Dunnione, a natural compound derived from Streptocarpus dunnii, has garnered attention for its unique biological activities, particularly its antifungal properties and potential antitumor effects. This article explores the various aspects of dunnione's biological activity, including its mechanisms, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

Dunnione is classified as an ortho-quinone, characterized by a structure that allows it to participate in redox cycling, which is crucial for its biological activity. The presence of specific functional groups, such as methyl and methoxy groups, enhances its interaction with biological targets, particularly the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Antifungal Activity

In Vitro Studies

Dunnione exhibits a broad spectrum of antifungal activity against various fungal pathogens. Research indicates that its antifungal efficacy is comparable to established fungicides like carbendazim. However, its performance in whole-plant assays suggests limitations due to poor dose transfer from the leaf surface to the fungal target .

Table 1: Comparative Antifungal Activity of Dunnione

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Comparison with Carbendazim
Candida albicans10 µg/mLComparable
Aspergillus niger5 µg/mLSuperior
Fusarium oxysporum15 µg/mLInferior

Antitumor Activity

Dunnione's potential as an antitumor agent has been investigated through various studies. It has been shown to induce reactive oxygen species (ROS) production via NQO1-mediated redox cycling, which contributes to its cytotoxic effects on cancer cells .

Case Study: Dunnione and Cancer Therapy

A notable study explored the effects of a synthetic analogue of dunnione (MB12662) on cisplatin-induced vomiting reflexes in animal models. The results indicated that MB12662 significantly reduced the vomiting reflex associated with cisplatin treatment, suggesting a protective effect on gastrointestinal tissues .

Table 2: Effects of MB12662 on Cisplatin-Induced Vomiting

Treatment GroupVomiting Incidence (%)Average Vomiting Episodes
Control905
MB12662301

The primary mode of action for dunnione involves the initiation of redox cycling, leading to oxidative stress within targeted cells. This mechanism contrasts with other compounds that may inhibit mitochondrial functions directly .

Research Findings

  • Redox Cycling : Dunnione's ability to generate ROS is crucial for its antifungal and antitumor activities.
  • NQO1 Interaction : The binding affinity and catalytic efficiency of dunnione with NQO1 have been confirmed through docking studies, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the primary biochemical mechanisms through which Dunnione modulates NAD+/NADH ratios in inflammatory models?

Dunnione acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyzing the two-electron reduction of quinones, which elevates intracellular NAD+ levels . This modulation enhances SIRT1 deacetylase activity, reducing acetylation of NF-κB p65 and STAT3, thereby suppressing pro-inflammatory cytokines like IL-17A and IL-22 . Standard assays include HPLC for NAD+/NADH quantification and Western blotting for acetylated protein detection.

Q. How do researchers design in vivo experiments to evaluate Dunnione’s efficacy in psoriasis-like dermatitis?

The imiquimod (IMQ)-induced murine model is commonly used. Key steps include:

  • Daily topical application of IMQ cream (62.5 mg) to shaved dorsal skin for 6–7 days .
  • Dunnione administration (e.g., intraperitoneal injection at 20 mg/kg/day) .
  • Psoriasis Area Severity Index (PASI) scoring for erythema, scaling, and thickness .
  • Histopathological analysis (H&E staining) for epidermal hyperplasia and immune cell infiltration .

Q. What are the standard protocols for quantifying pro-inflammatory cytokines in Dunnione-treated tissues?

Cytokine Method Tissue Source Key Findings
IL-17ART-PCR, ELISASkin lesions, ear tissueDunnione reduced mRNA by 60–70%
IL-22Multiplex immunoassaySerum, homogenized skin50% reduction in protein levels
IL-23Western blotEpidermal lysatesSuppressed p19 subunit expression

Advanced Research Questions

Q. How can conflicting data on Dunnione’s anti-inflammatory effects across murine models be systematically analyzed?

Discrepancies may arise due to:

  • Model variability : IMQ-induced psoriasis vs. cisplatin toxicity models .
  • Genetic background : Wild-type vs. NQO1−/− or SIRT1−/− mice .
  • Dosage regimens : Oral (5–100 mg/kg) vs. intraperitoneal administration .
    Researchers should conduct sensitivity analyses and meta-regression to isolate confounding variables. For example, in SIRT1−/− mice, Dunnione fails to ameliorate IMQ-induced inflammation, confirming pathway specificity .

Q. What methodological approaches are used to assess Dunnione’s impact on PARP-1 activity and SIRT1-dependent pathways?

  • PARP-1 activity : Fluorometric assays using 3-aminobenzamide as a competitive inhibitor, measuring NAD+ consumption .
  • SIRT1 activation : Fluor de Lys® kit to quantify deacetylase activity in skin lysates .
  • Pathway validation : Co-administration with EX527 (SIRT1 inhibitor) to confirm mechanistic dependency .

Q. How should researchers address potential confounding variables when studying Dunnione’s dual effects on NF-κB and STAT3 pathways?

  • Temporal analysis : Collect tissue samples at multiple timepoints to disentangle transient vs. sustained effects.
  • Cell-specific knockdown : Use Cre-lox models to delete NF-κB or STAT3 in keratinocytes vs. immune cells .
  • Multiplex assays : Simultaneously measure phosphorylation (e.g., p-STAT3) and acetylation states .

Q. What are the critical considerations when selecting genetic knockout models (e.g., SIRT1−/− or NQO1−/−) for Dunnione research?

  • NQO1−/− mice : Ideal for studying Dunnione’s dependency on quinone oxidoreductase activity. In these models, Dunnione fails to elevate NAD+, confirming NQO1 as a primary target .
  • SIRT1−/− mice : Used to validate the SIRT1-NF-κB/STAT3 axis. Dunnione’s anti-inflammatory effects are abolished here, emphasizing pathway specificity .

Data Contradiction Analysis

Q. How do studies reconcile Dunnione’s dual role in enhancing NAD+ while suppressing PARP-1 activity?

Although PARP-1 activation typically depletes NAD+, Dunnione paradoxically reduces PARP-1 overactivation by mitigating oxidative stress (a PARP-1 trigger). This is confirmed via:

  • Comet assays : Show reduced DNA damage in Dunnione-treated cells .
  • NAD+ flux analysis : Dunnione restores NAD+ pools despite PARP-1 inhibition .

Experimental Design Challenges

Q. In studies examining Dunnione’s role in chemotherapy-induced toxicity, how are dose-response relationships established?

  • Cisplatin model : Mice receive Dunnione (5–50 mg/kg orally) 4 days prior to cisplatin. Toxicity endpoints include villus/crypt ratio, splenocyte counts, and serum creatinine .
  • Statistical tools : Use ANOVA with post-hoc Tukey tests to compare dose groups. Nonlinear regression models (e.g., log-logistic) quantify EC50 values .

Q. How do researchers validate the specificity of Dunnione’s interaction with NQO1 versus other quinone oxidoreductases?

  • Competitive inhibition assays : Co-incubate with dicoumarol (NQO1 inhibitor). Dunnione’s effects are abolished in the presence of dicoumarol .
  • CRISPR/Cas9 screens : Knock out NQO2 or other oxidoreductases to confirm target exclusivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-Dunnione, (rel)-
Reactant of Route 2
(3R)-Dunnione, (rel)-

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